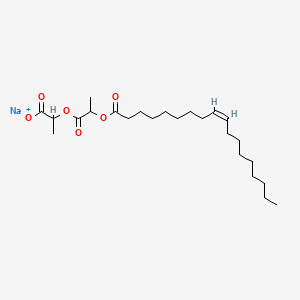

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate: is a chemical compound that belongs to the class of oleate esters. It is characterized by the presence of a sodium ion, a carboxylate group, and an oleate moiety. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification of oleic acid with a suitable alcohol, followed by the introduction of a sodium ion. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where oleic acid and the alcohol are mixed in the presence of a catalyst. The mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified and neutralized with a sodium hydroxide solution to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidized products.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Oxidized derivatives of the oleate moiety.

Reduction: Reduced forms of the compound.

Substitution: Compounds with different cations replacing the sodium ion.

Scientific Research Applications

Chemistry: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is used as a surfactant in various chemical reactions, aiding in the emulsification and stabilization of mixtures.

Biology: In biological research, this compound is used in the formulation of various biochemical assays and as a component in cell culture media.

Industry: Industrially, this compound is used in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its ability to reduce surface tension and form micelles. This property is particularly useful in emulsification processes. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the compound. The pathways involved include the stabilization of emulsions and the solubilization of hydrophobic substances.

Comparison with Similar Compounds

- Sodium 1-carboxylatoethyl oleate

- Sodium lauryl sulfate

- Sodium stearate

Comparison:

- Sodium 1-carboxylatoethyl oleate: Similar in structure but differs in the position of the carboxylate group.

- Sodium lauryl sulfate: A common surfactant with a simpler structure and different fatty acid chain length.

- Sodium stearate: Another surfactant with a saturated fatty acid chain, differing in its chemical properties and applications.

Uniqueness: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is unique due to its specific ester structure and the presence of both a carboxylate group and an oleate moiety, which confer distinct chemical and physical properties.

Biological Activity

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a synthetic compound that belongs to the class of oleate esters. It has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Chemical Formula : C₁₈H₃₂O₆Na

- Molecular Weight : 294.362 g/mol

- CAS Number : 13557-75-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. It is effective against a range of Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive (e.g., Staphylococcus aureus) | 32 µg/mL |

| Gram-negative (e.g., Escherichia coli) | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound has a moderate cytotoxic effect, which is dose-dependent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| HepG2 | 55 |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited the growth of both bacteria and fungi, making it a candidate for further development in clinical settings.

Safety and Toxicological Assessment

A long-term toxicity study involving F344 rats assessed the safety profile of sodium oleate, a related compound. The study found no significant increase in tumor incidence, suggesting that sodium oleate does not pose a carcinogenic risk when administered at specified doses over extended periods . This finding may extend to this compound due to structural similarities.

Properties

CAS No. |

42415-80-5 |

|---|---|

Molecular Formula |

C24H41NaO6 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |

InChI |

InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |

InChI Key |

LJXQVMLSQZESSP-AFEZEDKISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.